molecular formula C7H10ClNO2S2 B2963115 2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride CAS No. 2138015-66-2

2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B2963115
CAS No.: 2138015-66-2
M. Wt: 239.73
InChI Key: IBMUSOHPGKJMTD-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride is a sulfonating agent widely utilized in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its tert-butyl substituent at the 2-position enhances steric bulk, which can influence reactivity and metabolic stability in drug development contexts. For example, and highlight its role in synthesizing N-acetylcysteine (NAC) derivatives, where the tert-butyl group is employed to prevent enzymatic degradation (e.g., N-deacetylation in the liver), thereby improving bioavailability .

Properties

IUPAC Name

2-tert-butyl-1,3-thiazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO2S2/c1-7(2,3)6-9-4-5(12-6)13(8,10)11/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMUSOHPGKJMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138015-66-2
Record name 2-tert-butyl-1,3-thiazole-5-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of thiazole derivatives with sulfonyl chloride reagents. One common method includes the use of thionoesters and rhodium(II) catalysts to produce 2,5-disubstituted thiazoles, which can then be further modified to introduce the tert-butyl and sulfonyl chloride groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Rhodium(II) catalysts for thiazole synthesis.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and various substituted thiazole derivatives.

Scientific Research Applications

2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The thiazole ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity and versatility .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Applications/Notes References
2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride C₇H₁₁ClN₂O₂S₂ 254.80 (estimated) Tert-butyl (2-position) Used to stabilize acylated drugs against metabolic degradation; enhances in vivo retention .
2-Acetamido-1,3-thiazole-5-sulfonyl chloride C₅H₅ClN₂O₃S₂ 240.68 Acetamido (2-position) Employed as a reference standard for drug impurity profiling .
2-Phenyl-1,3-thiazole-5-sulfonyl chloride C₉H₆ClN₂O₂S₂ 259.74 Phenyl (2-position) High lipophilicity; used in peptide coupling and sulfonamide synthesis .
2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride C₁₅H₁₀ClN₂O₂S₂ 335.83 Phenyl (2- and 4-positions) Bulkier structure reduces reactivity but improves selectivity in sulfonylation .
4-Methyl-1,3-thiazole-5-sulfonyl chloride C₄H₄ClN₂O₂S₂ 197.66 Methyl (4-position) Lower steric hindrance enables rapid sulfonylation; melting point: 34–36°C .
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride C₅H₄ClF₃N₂O₂S₂ 296.69 Methyl (2-), CF₃ (4-position) Electron-withdrawing CF₃ group enhances electrophilicity for reactive intermediates .

Pharmacological and Metabolic Stability

demonstrates that tert-butyl-substituted derivatives are prioritized in drug design to resist metabolic degradation. For instance, NAC analogs synthesized using this compound showed prolonged retention in hepatocyte injury models compared to acetylated counterparts . In contrast, 2-acetamido derivatives are more prone to enzymatic cleavage, limiting their utility in vivo .

Biological Activity

2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride is a compound that has garnered attention due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

This compound is characterized by its thiazole ring and sulfonyl chloride functional group. These structural features contribute to its reactivity and biological activity. The sulfonyl chloride group is known for its electrophilic nature, allowing it to participate in various chemical reactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated several thiazole derivatives, including those related to this compound, against common phytopathogenic microorganisms. The results indicated that these compounds displayed promising antibacterial and antifungal activities with effective concentration (EC50) values often below 10 μg/mL .

CompoundTarget MicroorganismEC50 (μg/mL)
Compound 1Xanthomonas oryzae5.0
Compound 2Rhizoctonia solani0.41
Compound 3Colletotrichum orbiculare<10

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory activity against acetylcholinesterase (AchE) and butyrylcholinesterase (BchE). In vitro assays revealed IC50 values ranging from 0.10 to 11.40 µM for AchE, demonstrating its potential as a therapeutic agent for conditions like Alzheimer's disease .

EnzymeCompoundIC50 (µM)
AchEAnalog 10.10 ± 0.05
AchEAnalog 21.90 ± 0.10
BchEAnalog 10.20 ± 0.050

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Interactions : The sulfonyl chloride moiety can form covalent bonds with active site residues of enzymes, inhibiting their function.
  • Antimicrobial Mechanism : The compound disrupts microbial cell wall synthesis and function, leading to cell death.

Case Studies

A notable case study involved the synthesis of novel thiazole derivatives that included the sulfonyl group. These compounds were tested for their antibacterial efficacy against Xanthomonas oryzae and Rhizoctonia solani. The study found that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting a potential role in agricultural applications .

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